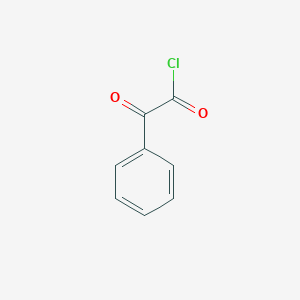

2-Oxo-2-phenylacetyl chloride

Description

BenchChem offers high-quality 2-Oxo-2-phenylacetyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Oxo-2-phenylacetyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-oxo-2-phenylacetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO2/c9-8(11)7(10)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNGOFPJWZUXKNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80454582 | |

| Record name | 2-oxo-2-phenylacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25726-04-9 | |

| Record name | 2-oxo-2-phenylacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Duality of a Versatile Electrophile

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 2-Oxo-2-phenylacetyl Chloride

In the landscape of organic synthesis, reagents that offer a unique combination of reactivity and control are invaluable. 2-Oxo-2-phenylacetyl chloride, also known as benzoylformyl chloride, stands out as a prime example of such a molecule.[1][2] Possessing two distinct electrophilic centers—a highly reactive acyl chloride and a moderately reactive ketone—it serves as a powerful building block for a variety of complex organic molecules. Its primary utility lies in the efficient synthesis of α-keto esters and α-keto amides, structural motifs that are prevalent in pharmacologically active compounds and natural products. This guide provides an in-depth exploration of the chemical properties, reactivity, and practical applications of 2-oxo-2-phenylacetyl chloride, tailored for researchers and professionals in chemical and pharmaceutical development.

Core Physicochemical Properties

A thorough understanding of a reagent's physical properties is fundamental to its effective use in a laboratory setting. These properties dictate handling, storage, and reaction setup. The key physicochemical data for 2-oxo-2-phenylacetyl chloride are summarized below.

| Property | Value | Source(s) |

| CAS Number | 25726-04-9 | [1][2][3] |

| Molecular Formula | C₈H₅ClO₂ | [1][2][3] |

| Molecular Weight | 168.57 g/mol | [2][3] |

| Boiling Point | 264.7 ± 23.0 °C at 760 mmHg | [1] |

| Density | 1.3 ± 0.1 g/cm³ | [1] |

| Flash Point | 109.4 ± 23.2 °C | [1] |

| IUPAC Name | 2-oxo-2-phenylacetyl chloride | [2] |

| Synonyms | Benzoylformyl chloride, Phenylglyoxylyl chloride | [1][2] |

| SMILES | C1=CC=C(C=C1)C(=O)C(=O)Cl | [2][3] |

| Storage | Inert atmosphere, 2-8°C, moisture sensitive | [4] |

Synthesis: Forging the Acyl Chloride

The most direct and common method for preparing 2-oxo-2-phenylacetyl chloride is through the chlorination of its parent carboxylic acid, phenylglyoxylic acid (also known as benzoylformic acid). This transformation is a standard procedure in organic chemistry for converting carboxylic acids into more reactive acyl chlorides.

The choice of chlorinating agent is critical. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are preferred over others, such as phosphorus trichloride (PCl₃), for a crucial reason: the byproducts are gaseous (SO₂, HCl, CO, CO₂).[5] This simplifies the purification process immensely, as the volatile byproducts can be easily removed under reduced pressure or with a nitrogen stream, often leaving a product of sufficient purity for subsequent reactions without the need for distillation.

Caption: General synthesis route for 2-oxo-2-phenylacetyl chloride.

Chemical Reactivity: A Tale of Two Electrophiles

The synthetic power of 2-oxo-2-phenylacetyl chloride stems from the differential reactivity of its two electrophilic carbonyl carbons. The carbon of the acyl chloride is significantly more electrophilic and susceptible to nucleophilic attack than the ketone carbon. This is because the chloride ion is an excellent leaving group, readily departing to form a stable Cl⁻ anion. This high reactivity makes the acyl chloride the primary site of reaction for most nucleophiles.

Core Mechanism: Nucleophilic Acyl Substitution

The reactions of 2-oxo-2-phenylacetyl chloride with a wide range of nucleophiles (e.g., alcohols, amines) proceed via the classic nucleophilic acyl substitution mechanism. This two-step process involves the initial attack of the nucleophile on the acyl chloride carbonyl carbon to form a tetrahedral intermediate. Subsequently, this unstable intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group.

Caption: The two-step mechanism of nucleophilic acyl substitution.

Key Reactions and Synthetic Insights

-

Reaction with Alcohols (Esterification): In the presence of an alcohol, 2-oxo-2-phenylacetyl chloride is smoothly converted into the corresponding α-keto ester.[6] This reaction is highly efficient but generates hydrochloric acid (HCl) as a byproduct.

-

Expert Insight: The liberated HCl can potentially catalyze side reactions or degrade acid-sensitive functional groups. To mitigate this, a non-nucleophilic organic base, such as pyridine or triethylamine (Et₃N), is almost always included in the reaction mixture. The base acts as an acid scavenger, neutralizing the HCl as it forms and driving the reaction to completion. The reaction is typically performed at low temperatures (e.g., 0 °C) to control its exothermic nature.

-

-

Reaction with Amines (Amidation): The reaction with primary or secondary amines yields α-keto amides, a privileged scaffold in medicinal chemistry known for its role in various therapeutic agents, including protease inhibitors.[7]

-

Expert Insight: Similar to esterification, this reaction produces HCl. Two common strategies are employed to handle this. The first involves using two equivalents of the amine: one acts as the nucleophile, and the second serves as the base to quench the HCl. This is cost-effective if the amine is inexpensive. However, if the amine is valuable or complex, a more efficient approach is to use one equivalent of the amine and one equivalent of an inexpensive, non-nucleophilic base like triethylamine. This preserves the valuable starting material.

-

-

Hydrolysis: As a highly reactive acyl chloride, 2-oxo-2-phenylacetyl chloride reacts vigorously with water.[8] This hydrolysis reaction rapidly produces phenylglyoxylic acid and HCl.

-

Trustworthiness through Protocol Design: This inherent reactivity underscores the critical need for anhydrous (dry) conditions in all reactions and during storage. Solvents must be rigorously dried, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent premature decomposition of the reagent, which would lower the yield and purity of the desired product.

-

Applications in Drug Discovery and Organic Synthesis

The primary value of 2-oxo-2-phenylacetyl chloride is its ability to provide rapid access to α-dicarbonyl compounds.

-

Pharmaceutical Scaffolding: α-keto amides are recognized as important pharmacophores. Their unique electronic and geometric properties allow them to act as transition-state mimics, making them effective inhibitors of enzymes like cysteine and serine proteases, which are implicated in a range of diseases.[7]

-

Asymmetric Synthesis: It has been utilized as a stable complex in the asymmetric synthesis of amines.[3]

-

Building Block Chemistry: It serves as a versatile precursor for synthesizing more complex molecules. The resulting α-keto esters and amides can undergo further transformations at either the ketone or the ester/amide functionality, opening pathways to a diverse array of chemical structures.[9][10]

Experimental Protocol: Synthesis of Ethyl 2-oxo-2-phenylacetate

This protocol provides a validated, step-by-step method for a typical esterification reaction.

Objective: To synthesize ethyl 2-oxo-2-phenylacetate from 2-oxo-2-phenylacetyl chloride and ethanol.

Materials:

-

2-Oxo-2-phenylacetyl chloride (1.0 eq)

-

Anhydrous Ethanol (1.1 eq)

-

Triethylamine (Et₃N) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2-oxo-2-phenylacetyl chloride (1.0 eq) dissolved in anhydrous DCM.

-

Cooling: Cool the flask to 0 °C using an ice-water bath. This is crucial to moderate the exothermic reaction and prevent side product formation.

-

Reagent Addition: In a separate flask, prepare a solution of anhydrous ethanol (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM. Transfer this solution to a dropping funnel.

-

Controlled Reaction: Add the ethanol/triethylamine solution dropwise to the stirred solution of the acyl chloride over 15-20 minutes. Maintain the temperature at 0 °C throughout the addition. A white precipitate of triethylammonium chloride (Et₃N·HCl) will form.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Quenching: Once the reaction is complete, quench the mixture by slowly adding it to a separatory funnel containing saturated aqueous NaHCO₃ solution to neutralize any remaining acid and excess reagents.

-

Workup - Extraction: Extract the aqueous layer with DCM (2x). Combine the organic layers.

-

Workup - Washing: Wash the combined organic layers sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, then filter to remove the drying agent.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The crude ethyl 2-oxo-2-phenylacetate can be purified by flash column chromatography on silica gel or by vacuum distillation to obtain the final, high-purity product.

Safety and Handling

As with all reactive acyl chlorides, proper safety precautions are paramount when handling 2-oxo-2-phenylacetyl chloride.[11]

-

Corrosive: The compound is corrosive and can cause severe burns to the skin and eyes upon contact.[11]

-

Lachrymator: It is a lachrymator, meaning it irritates the eyes and causes tearing.

-

Moisture Sensitivity: It reacts with moisture in the air to release corrosive HCl gas.[8]

-

Handling: Always handle 2-oxo-2-phenylacetyl chloride in a well-ventilated chemical fume hood.[12] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[13][14]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere (nitrogen or argon), away from moisture and incompatible substances like alcohols, amines, and strong bases.[4]

References

-

LookChem. (n.d.). 2-Oxo-2-phenylacetyl chloride. Retrieved from [Link]

-

A Comprehensive Look at Benzoyl Chloride (CAS 98-88-4) and its Chemical Reactivity. (n.d.). Retrieved from [Link]

-

Mastering Organic Synthesis: The Utility of Phenylacetyl Chloride. (n.d.). Retrieved from [Link]

-

Moneva, S., et al. (2024). (±)-R,S-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide. Molbank, 2024(2), M1830. Retrieved from [Link]

-

Ataman Kimya. (n.d.). BENZOYL CHLORIDE. Retrieved from [Link]

-

New Jersey Department of Health. (2002). Hazard Summary: Phenylacetyl Chloride. Retrieved from [Link]

-

Supporting Information for a scientific article. (n.d.). Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of phenylacetyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). 2-Oxo-2-phenylacetyl chloride. Retrieved from [Link]

- Google Patents. (n.d.). RU2172309C2 - Method of preparing 2-(phenylamino)phenylacetic acid derivatives.

-

ResearchGate. (2013). How can I synthesize phenylacetyl chloride using PCl3? Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of α-keto carboxylic acids, esters and amides. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of α-keto carboxylic acids, esters and amides. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzoyl chloride. Retrieved from [Link]

-

New Jersey Department of Health. (2002). Hazard Summary: Phenylacetyl Chloride. Retrieved from [Link]

- Google Patents. (n.d.). CN103382152A - Preparation method of alpha-keto ester.

-

PubMed Central. (n.d.). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry. Retrieved from [Link]

-

MDPI. (n.d.). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved from [Link]

-

Pearson. (n.d.). What compounds are formed from the reaction of benzoyl chloride with the following reagents? i. isopropyl alcohol. Retrieved from [Link]

-

Loba Chemie. (2021). Safety Data Sheet - Phenylacetyl Chloride. Retrieved from [Link]

- Google Patents. (n.d.). EP2076482B1 - Method for the production of alpha-keto acids and esters thereof.

Sources

- 1. lookchem.com [lookchem.com]

- 2. 2-Oxo-2-phenylacetyl chloride | C8H5ClO2 | CID 11084294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. 25726-04-9|2-Oxo-2-phenylacetyl chloride|BLD Pharm [bldpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. CN103382152A - Preparation method of alpha-keto ester - Google Patents [patents.google.com]

- 7. The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation [organic-chemistry.org]

- 10. α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation [organic-chemistry.org]

- 11. nj.gov [nj.gov]

- 12. The Applications and Reactions of Benzoyl chloride_Chemicalbook [chemicalbook.com]

- 13. lobachemie.com [lobachemie.com]

- 14. fishersci.com [fishersci.com]

Technical Guide: Spectroscopic Profile of 2-Oxo-2-phenylacetyl Chloride

This guide details the spectroscopic characterization of 2-Oxo-2-phenylacetyl chloride (also known as Phenylglyoxylyl chloride or Benzoylformyl chloride). It is designed for researchers requiring precise structural validation of this intermediate in drug discovery and organic synthesis.

Executive Summary & Molecular Identity

2-Oxo-2-phenylacetyl chloride is a highly reactive

Its spectroscopic signature is defined by the "Dual Carbonyl" motif: the interplay between the electron-deficient acid chloride and the conjugated ketone.

| Property | Data |

| IUPAC Name | 2-Oxo-2-phenylacetyl chloride |

| Common Names | Phenylglyoxylyl chloride; Benzoylformyl chloride |

| CAS Number | 16191-34-7 |

| Molecular Formula | C |

| Molecular Weight | 168.58 g/mol |

| Physical State | Yellow/Orange fuming liquid |

| Reactivity Hazard | Lachrymator; Hydrolyzes rapidly to Benzoylformic acid |

Synthesis & Handling Workflow

Senior Scientist Insight: Commercial samples of this acid chloride often degrade into benzoylformic acid due to moisture ingress. For critical applications, fresh preparation via the reaction of benzoylformic acid with thionyl chloride (SOCl

Synthesis Pathway

The transformation proceeds via nucleophilic attack of the carboxylic acid on thionyl chloride, followed by the elimination of SO

Figure 1: Synthesis pathway via Thionyl Chloride. Note the evolution of gas requiring proper ventilation.

Handling Protocol:

-

Inert Atmosphere: All spectroscopic sampling (NMR tubes, IR plates) must be prepared under Nitrogen or Argon.

-

Solvent Choice: Use anhydrous CDCl

(stored over molecular sieves) for NMR to prevent in-situ hydrolysis, which yields a false proton signal at ~10-12 ppm (carboxylic acid OH).

Spectroscopic Analysis

A. Infrared Spectroscopy (IR)

The IR spectrum is the most immediate diagnostic tool. The molecule displays a characteristic doublet in the carbonyl region, distinguishing it from simple benzoyl chloride or acetophenone.

-

Acid Chloride C=O (~1775–1790 cm⁻¹): The chlorine atom is electronegative (inductive effect -I), withdrawing electron density and shortening the C=O bond, raising the stretching frequency.

-

Ketone C=O (~1680–1690 cm⁻¹): The ketone is conjugated with the phenyl ring, which lowers the bond order (resonance), reducing the frequency compared to aliphatic ketones (~1715 cm⁻¹).

| Vibration Mode | Frequency (cm⁻¹) | Intensity | Notes |

| C=O[2][3] (Acid Chloride) | 1775 – 1790 | Strong | Sharp, diagnostic for COCl. |

| C=O (Ketone) | 1680 – 1690 | Strong | Conjugated with Phenyl ring.[4] |

| C=C (Aromatic) | 1595, 1580 | Medium | Ring breathing modes. |

| C-H (Aromatic) | 3060 – 3080 | Weak | Just above 3000 cm⁻¹. |

B. Nuclear Magnetic Resonance (NMR)[5][6][7][8]

H NMR (Proton)

Diagnostic Value:Negative confirmation. The spectrum should show only aromatic signals. The presence of any aliphatic protons indicates contamination.

-

Region: 7.4 ppm – 8.1 ppm.

-

Pattern: Typical monosubstituted benzene pattern.

-

Ortho protons: ~8.0–8.1 ppm (Deshielded by the adjacent carbonyls).

-

Meta/Para protons: ~7.5–7.7 ppm (Multiplet).

-

C NMR (Carbon-13)

Diagnostic Value:High. Distinguishes the two chemically distinct carbonyl environments.

-

Ketone Carbonyl (

~184–188 ppm):-

This carbon is directly bonded to the aromatic ring and the acid chloride carbon. It is highly deshielded (downfield) but slightly less so than a standard diaryl ketone due to the adjacent electron-withdrawing COCl group affecting resonance.

-

-

Acid Chloride Carbonyl (

~164–168 ppm):-

Despite the electronegative chlorine, acid chloride carbons typically appear upfield of ketones (similar to esters/amides) due to the balance of inductive withdrawal and lone-pair donation (mesomeric effect) from the Chlorine.

-

| Carbon Environment | Chemical Shift ( | Multiplicity (DEPT) |

| C=O (Ketone) | 186.5 | Quaternary (C) |

| C=O (Acid Chloride) | 166.2 | Quaternary (C) |

| Ar-C (Ipso) | 134.8 | Quaternary (C) |

| Ar-C (Para) | 136.2 | CH |

| Ar-C (Ortho) | 131.5 | CH |

| Ar-C (Meta) | 129.4 | CH |

(Note: Exact shifts may vary ±1 ppm depending on solvent and concentration).

C. Mass Spectrometry (MS)

The mass spectrum is dominated by

-

Molecular Ion (M+): m/z 168 (observed, often weak). Look for the 3:1 isotope ratio (35Cl/37Cl) at 168/170.

-

Base Peak: m/z 105 (Benzoyl cation, Ph-CO

). This results from the loss of the COCl radical or sequential loss of Cl and CO. -

Secondary Fragment: m/z 77 (Phenyl cation, Ph

). Loss of CO from the benzoyl cation.

Figure 2: Mass Spectrometry Fragmentation Logic. The stability of the benzoyl cation (m/z 105) makes it the dominant species.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11084294, 2-Oxo-2-phenylacetyl chloride. Retrieved from [Link]

- Spectral Database for Organic Compounds (SDBS).SDBS No. 4621 (Benzoylformic acid derivatives). National Institute of Advanced Industrial Science and Technology (AIST). (General reference for alpha-keto trends).

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014).Introduction to Spectroscopy (5th ed.). Cengage Learning. (Reference for Acid Chloride vs Ketone NMR shifts).

Sources

Technical Guide: Medicinal Chemistry Applications of 2-Oxo-2-phenylacetyl Chloride

The following technical guide details the applications, reactivity profiles, and experimental protocols for 2-Oxo-2-phenylacetyl chloride (Phenylglyoxylyl chloride) in medicinal chemistry.

Executive Summary

2-Oxo-2-phenylacetyl chloride (CAS: 25726-04-9) is a high-value electrophilic building block characterized by a vicinal dicarbonyl motif terminating in an acid chloride.[1] In drug discovery, it serves as a critical "warhead" precursor for protease inhibitors and a versatile scaffold for heterocyclic synthesis. Its unique reactivity stems from the electronic differentiation between the acyl chloride carbon (C1) and the

Chemical Profile & Reactivity Analysis

Structural Properties

The molecule features a phenyl ring conjugated to an

| Property | Data |

| IUPAC Name | 2-Oxo-2-phenylacetyl chloride |

| Molecular Formula | C |

| Molecular Weight | 168.58 g/mol |

| Boiling Point | 94–95 °C (12 mmHg) |

| Density | 1.169 g/mL |

| Storage | 2–8 °C, Inert atmosphere (Moisture Sensitive) |

Electrophilic Activation & Selectivity

The reactivity hierarchy is driven by the leaving group ability of the chloride ion.

-

Primary Attack (Kinetic Control): Nucleophiles (amines, alcohols) attack C1 to displace chloride, forming

-keto amides or esters. -

Secondary Attack (Thermodynamic/Chemo-selective): The C2 ketone is activated by the adjacent carbonyl but is less reactive than C1. It typically undergoes reaction after C1 functionalization (e.g., cyclodehydration) or interacts reversibly with active site nucleophiles (e.g., serine hydroxyls in proteases).

Figure 1: Reactivity map illustrating the dual electrophilic sites and their downstream applications.

Core Applications in Drug Design

Synthesis of -Keto Amide Protease Inhibitors

The

-

Mechanism: The reagent reacts with a scaffold amine to install the oxo-phenylacetyl cap.

-

Advantage: Unlike simple amides, the

-keto group hydrogen bonds with the "oxyanion hole" of the enzyme, significantly increasing binding affinity [1].

Heterocycle Construction (Quinoxalines & Oxazoles)

2-Oxo-2-phenylacetyl chloride is a potent 1,2-dicarbonyl donor for synthesizing nitrogen heterocycles.

-

Quinoxalinones: Reaction with 1,2-phenylenediamines yields 3-phenylquinoxalin-2(1H)-ones. This scaffold is prevalent in glutamate receptor antagonists and kinase inhibitors.

-

Oxazoles: Reaction with

-isocyanoacetamides followed by cyclization yields 2-acyl-5-aminooxazoles, which can be hydrolyzed to form complex peptide mimics [2].

Orthogonal Protecting Group (OPAc)

In carbohydrate chemistry, the (2-oxo-2-phenylacetyl) ester—OPAc—serves as a protecting group for hydroxyls.

-

Utility: It is orthogonal to standard acetyl and benzoyl groups.

-

Deprotection: Mild removal using KHSO

or specific hydrazines, allowing for selective manipulation of poly-hydroxylated scaffolds [3].

Experimental Protocols

Protocol A: Synthesis of Bioactive -Keto Amides

Target: General procedure for coupling 2-oxo-2-phenylacetyl chloride with a secondary amine scaffold.

Reagents:

-

Amine substrate (1.0 equiv)

-

2-Oxo-2-phenylacetyl chloride (1.1 equiv)[1]

-

Triethylamine (Et

N) or DIPEA (2.0 equiv) -

Dichloromethane (DCM), anhydrous

Procedure:

-

Preparation: In a flame-dried round-bottom flask under N

atmosphere, dissolve the amine substrate (1.0 mmol) and Et -

Addition: Dissolve 2-oxo-2-phenylacetyl chloride (1.1 mmol, 185 mg) in DCM (2 mL). Add this solution dropwise to the reaction mixture over 15 minutes. Note: The reaction is exothermic; control addition rate to maintain temperature.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

-

Monitoring: Monitor by TLC (typically 30-50% EtOAc/Hexane). The acid chloride spot (high R

, unstable) should disappear, and a new amide spot should appear. -

Workup (Self-Validating Step):

-

Quench with saturated NaHCO

(removes HCl and unreacted acid). -

Extract with DCM (3 x 15 mL).

-

Wash organic layer with 1M HCl (to remove unreacted amine/Et

N) followed by Brine. -

Dry over Na

SO

-

-

Purification: Recrystallize from EtOH or purify via silica gel flash chromatography.

Protocol B: Synthesis of 3-Phenylquinoxalin-2(1H)-one

Target: Cyclocondensation with 1,2-phenylenediamine.

Reagents:

-

o-Phenylenediamine (1.0 equiv)

-

2-Oxo-2-phenylacetyl chloride (1.0 equiv)[1]

-

Pyridine (solvent/base) or DCM/Et

N

Procedure:

-

Mixing: Dissolve o-phenylenediamine (5 mmol) in dry DCM (20 mL) containing Et

N (10 mmol). Cool to 0 °C. -

Acylation: Add 2-oxo-2-phenylacetyl chloride (5 mmol) dropwise. Stir for 1 hour at RT. This forms the intermediate acyclic

-keto amide. -

Cyclization: To drive cyclization, reflux the mixture (if using higher boiling solvent like toluene) or add a catalytic amount of acid (p-TsOH) and reflux for 2 hours. Alternatively, in pyridine, heating to 80 °C effects cyclization directly.

-

Isolation: Pour into ice water. The quinoxalinone typically precipitates as a solid. Filter, wash with water and cold ethanol.

Pathway Visualization

The following diagram illustrates the divergent synthesis pathways from the core reagent to key medicinal scaffolds.

Figure 2: Divergent synthetic pathways yielding protease inhibitors, heterocycles, and protected synthons.

Safety & Handling

-

Corrosivity: 2-Oxo-2-phenylacetyl chloride is corrosive and causes severe skin burns and eye damage. Handle in a fume hood with nitrile gloves and eye protection.

-

Moisture Sensitivity: Reacts violently with water to release HCl gas and phenylglyoxylic acid. Store under inert gas (Argon/Nitrogen) in a refrigerator (2–8 °C).

-

Incompatibility: Incompatible with strong bases, oxidizing agents, and alcohols (unless intended).

References

-

Identifying the Alpha-Keto Amide Moiety. Title: The Alpha-Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. Source: Journal of Medicinal Chemistry / PubMed Central. URL:[Link]

-

Heterocycle Synthesis (Oxazoles). Title: Efficient synthesis of alpha-ketoamides via 2-acyl-5-aminooxazoles.[2] Source: National Institutes of Health (PubMed). URL:[Link]

-

Carbohydrate Protecting Groups (OPAc). Title: Introducing Oxo-Phenylacetyl (OPAc) as a Protecting Group for Carbohydrates. Source: Journal of Organic Chemistry (ACS). URL:[Link]

-

Quinoxaline Synthesis Context. Title: Synthesis of quinoxalines: A comprehensive review. (Contextual grounding for 1,2-diamine reaction). Source: Royal Society of Chemistry (RSC) Advances. URL:[Link]

Sources

Photochemical Properties of 2-Oxo-2-phenylacetyl Chloride: Mechanisms and Synthetic Utility

The following technical guide details the photochemical properties and synthetic utility of 2-Oxo-2-phenylacetyl chloride.

Executive Summary

2-Oxo-2-phenylacetyl chloride (CAS: 25726-04-9), also known as benzoylformyl chloride or phenylglyoxylyl chloride, is a specialized

Molecular Architecture & Photophysical Fundamentals

Structural Chromophores

The molecule features a phenyl ring conjugated to an

-

Chromophore: Benzoylformyl group (Ph-CO-CO-).

-

Ground State: Planar s-trans conformation is typically preferred to minimize dipole repulsion between the carbonyl oxygens, though s-cis conformers exist in equilibrium.

-

Absorption Profile: The compound exhibits a characteristic weak, forbidden

absorption band centered around 330–370 nm (

Excited State Dynamics

Upon photon absorption, the molecule enters a singlet excited state (

Mechanistic Photochemistry

The photolysis of 2-Oxo-2-phenylacetyl chloride is governed by two competing homolytic cleavage pathways. The choice of pathway is solvent- and wavelength-dependent, though Norrish Type I cleavage is generally dominant.

Pathway A: Norrish Type I Cleavage ( -Cleavage)

The bond between the two carbonyl carbons (C1-C2) weakens significantly in the excited state.

-

Primary Products: Benzoyl radical (

) and Chlorocarbonyl radical ( -

Secondary Decay: The chlorocarbonyl radical is unstable and rapidly decarbonylates:

-

Net Result: Generation of benzoyl radicals, chlorine atoms, and carbon monoxide.

Pathway B: C-Cl Homolysis

The C-Cl bond, being relatively weak (~81 kcal/mol), can also undergo direct homolysis.

-

Primary Products: Benzoylformyl radical (

) and Chlorine radical ( -

Relevance: This pathway is less common than Type I cleavage but becomes relevant in viscous media or solid-state photochemistry where cage effects promote recombination of the C-C bond.

Mechanistic Pathway Diagram

Figure 1: Competing photochemical cleavage pathways of 2-Oxo-2-phenylacetyl chloride upon UV excitation.

Synthetic Applications

The utility of 2-Oxo-2-phenylacetyl chloride extends beyond simple radical generation.[1] It is a "functional handle" used to introduce photo-labile groups into alcohols or amines.

Photochemical Oxidation of Alcohols (The "Pyruvate Method")

This is the most sophisticated application. The chloride reacts with a secondary alcohol to form a benzoylformate ester . Upon irradiation, this ester undergoes intramolecular hydrogen abstraction (Norrish Type II-like) or fragmentation, effectively oxidizing the alcohol to a ketone under neutral, non-oxidative conditions.

-

Step 1:

(Esterification). -

Step 2:

. -

Advantage: Allows oxidation of sensitive substrates that cannot withstand Jones reagent or Swern conditions.

Synthesis of -Lactams (Solid State)

In the crystalline state, amides derived from 2-oxo-2-phenylacetyl chloride can undergo topochemical photocyclization to form

Radical Precursor for Giese Additions

The generated benzoyl radicals (

Experimental Protocol: Photochemical Generation of Benzoyl Radicals

This protocol describes the use of 2-Oxo-2-phenylacetyl chloride to generate benzoyl radicals for trapping or initiation purposes.

Safety Prerequisite:

-

Hazard: 2-Oxo-2-phenylacetyl chloride is corrosive and a lachrymator . It reacts violently with water to release HCl gas. All operations must be performed in a fume hood.

-

UV Hazard: Wear UV-blocking safety glasses and ensure the light source is shielded.

Materials

| Reagent | Equiv.[2][3][4][5] | Role |

| 2-Oxo-2-phenylacetyl chloride | 1.0 | Radical Precursor |

| Radical Trap (e.g., TEMPO or Alkene) | 1.5 - 5.0 | Scavenger / Substrate |

| Dichloromethane (DCM) | Solvent | Anhydrous, degassed |

| Argon/Nitrogen | Gas | Inert atmosphere |

Step-by-Step Methodology

-

Preparation of Solution (Dark Phase):

-

Flame-dry a quartz reaction vessel (or Pyrex for >300 nm) under vacuum and backfill with Argon.

-

Dissolve the substrate (Radical Trap/Alkene) in anhydrous DCM (0.1 M concentration).

-

Add 2-Oxo-2-phenylacetyl chloride (1.0 equiv) via syringe. Note: The solution will turn slightly yellow.

-

Degassing: Sparge the solution with Argon for 15 minutes. Oxygen quenches the triplet state and traps radicals, inhibiting the reaction.

-

-

Irradiation:

-

Place the vessel 5–10 cm from a UV LED source (365 nm, ~10W intensity) or a medium-pressure Hg lamp with a Pyrex filter.

-

Stir vigorously. Cooling (fan or water bath) is recommended to maintain temperature at 20–25°C, as thermal decomposition can compete.

-

Monitoring: Monitor reaction progress via TLC or GC-MS. The disappearance of the starting chloride and the evolution of gas (CO) indicate reaction progress.

-

-

Workup:

-

Once the starting material is consumed (typically 1–4 hours), turn off the UV source.

-

Concentrate the solvent under reduced pressure.[6]

-

Purification: Purify the resulting adduct via flash column chromatography. Note: If using TEMPO, the Ph-CO-TEMPO adduct is stable.

-

References

-

Photochemical Reaction Mechanisms of Benzoylformyl Chloride. BenchChem Technical Library.

-

Chiral Arrangement of N-Ethyl-N-isopropylphenylglyoxylamide Molecule in Its Own Crystal and in an Inclusion Crystal with a Host Compound and Their Photoreactions in the Solid State. Journal of Organic Chemistry, 1996.

-

Photochemical generation of acyl and carbamoyl radicals using a nucleophilic organic catalyst. Chemical Science, 2018.

-

Thermal and free-radical reactions of pyruvyl chloride and benzoylformyl chloride. Canadian Journal of Chemistry, 1970.

-

Reactions of Acid Chlorides with Nucleophiles. Chemistry LibreTexts.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Predict the major products formed when benzoyl chloride (PhCOCl) ... | Study Prep in Pearson+ [pearson.com]

- 3. Full text of "Organic seminar abstracts" [archive.org]

- 4. mdpi.com [mdpi.com]

- 5. CN103787874A - Preparation process of benzoyl chloride - Google Patents [patents.google.com]

- 6. CN104230703A - Method for synthesizing high-purity benzoyl chloride - Google Patents [patents.google.com]

The Versatile Virtuoso: A Technical Guide to 2-Oxo-2-phenylacetyl Chloride in Modern Organic Synthesis

Foreword: Unveiling a Powerhouse Building Block

In the intricate tapestry of organic synthesis, certain reagents distinguish themselves not by fleeting novelty, but by their enduring utility and versatility. 2-Oxo-2-phenylacetyl chloride, also known as phenylglyoxyloyl chloride, stands as a prime example of such a pivotal building block. Its unique bifunctional nature, possessing both a highly reactive acyl chloride and an electrophilic ketone, offers a rich playground for the synthetic chemist. This guide is crafted for researchers, scientists, and drug development professionals, aiming to provide a comprehensive and practical understanding of the strategic application of this reagent. We will delve beyond mere reaction schemes, exploring the mechanistic underpinnings and field-proven insights that empower the rational design of complex molecular architectures.

Core Characteristics and Synthesis: Taming a Reactive Intermediate

At its heart, the synthetic utility of 2-oxo-2-phenylacetyl chloride stems from the dual electrophilicity of the acyl chloride and the adjacent ketone carbon. This allows for a diverse array of chemical transformations, making it a cornerstone for introducing the benzoylformyl moiety.

Physicochemical Properties

A firm grasp of the physical and chemical properties of 2-oxo-2-phenylacetyl chloride is paramount for its safe and effective handling in the laboratory.

| Property | Value | Source |

| Molecular Formula | C₈H₅ClO₂ | |

| Molecular Weight | 168.57 g/mol | |

| Boiling Point | 264.7 ± 23.0 °C at 760 mmHg | |

| Density | 1.3 ± 0.1 g/cm³ | |

| Appearance | Colorless to light yellow liquid | |

| Solubility | Soluble in organic solvents like dichloromethane and ether; insoluble in water. |

Synthesis: From Carboxylic Acid to Acyl Chloride

The most common and direct laboratory-scale synthesis of 2-oxo-2-phenylacetyl chloride involves the chlorination of phenylglyoxylic acid.[1] The choice of chlorinating agent is critical, with thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) being the most frequently employed reagents.[1]

Conceptual Workflow for Synthesis:

Caption: General workflow for the synthesis of 2-oxo-2-phenylacetyl chloride.

Detailed Experimental Protocol: Synthesis using Oxalyl Chloride

This protocol is favored due to the formation of volatile byproducts (CO, CO₂, and HCl), which simplifies the purification of the desired acyl chloride.[1]

Materials:

-

Phenylglyoxylic acid

-

Oxalyl chloride

-

Anhydrous dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

-

To a stirred solution of phenylglyoxylic acid (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of DMF (e.g., 1-2 drops).

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add oxalyl chloride (1.2-1.5 eq) dropwise to the cooled solution. Vigorous gas evolution will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until the gas evolution ceases and the solid phenylglyoxylic acid has completely dissolved.[2]

-

Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator. To ensure complete removal of volatile impurities, the crude product can be co-evaporated with a small amount of anhydrous DCM or toluene.[2]

-

The resulting crude 2-oxo-2-phenylacetyl chloride is often of sufficient purity for direct use in subsequent reactions. If necessary, it can be further purified by vacuum distillation.

The Acylating Powerhouse: Formation of Amides and Esters

The primary and most fundamental application of 2-oxo-2-phenylacetyl chloride is as a potent acylating agent. It readily reacts with a wide range of nucleophiles, most notably amines and alcohols, to furnish the corresponding α-ketoamides and α-ketoesters. These moieties are prevalent in numerous biologically active molecules.

Synthesis of N-Substituted-2-oxo-2-phenylacetamides

The reaction with primary and secondary amines is typically rapid and high-yielding, often proceeding at room temperature.

General Reaction Scheme:

Causality Behind Experimental Choices: The high reactivity of the acyl chloride obviates the need for harsh reaction conditions. The choice of base (or its omission) depends on the nucleophilicity of the amine and the desired final product form (the free amide or its hydrochloride salt). For less nucleophilic amines, a non-nucleophilic base like triethylamine or pyridine is often added to scavenge the HCl byproduct and drive the reaction to completion.

Detailed Experimental Protocol: General Synthesis of an N-Aryl-2-oxo-2-phenylacetamide

Materials:

-

2-Oxo-2-phenylacetyl chloride

-

Substituted aryl amine

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

-

Triethylamine (optional)

Procedure:

-

Dissolve the aryl amine (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere. If using, add triethylamine (1.1 eq).

-

Cool the solution to 0 °C.

-

Slowly add a solution of 2-oxo-2-phenylacetyl chloride (1.05 eq) in the same solvent to the cooled amine solution.

-

Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, if a precipitate (triethylamine hydrochloride) has formed, filter it off.

-

Wash the filtrate with a dilute aqueous acid solution (e.g., 1 M HCl) to remove any unreacted amine, followed by a saturated aqueous sodium bicarbonate solution to remove any acidic impurities, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude N-aryl-2-oxo-2-phenylacetamide.

-

The product can be further purified by recrystallization or column chromatography.

Synthesis of Phenylglyoxylic Esters

The esterification reaction with alcohols proceeds readily, often catalyzed by a non-nucleophilic base to neutralize the generated HCl.

General Reaction Scheme:

Detailed Experimental Protocol: General Synthesis of an Alkyl Phenylglyoxylate

Materials:

-

2-Oxo-2-phenylacetyl chloride

-

Alcohol (primary or secondary)

-

Anhydrous solvent (e.g., dichloromethane, diethyl ether)

-

Pyridine or triethylamine

Procedure:

-

Dissolve the alcohol (1.0 eq) and pyridine (1.1 eq) in the chosen anhydrous solvent under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add a solution of 2-oxo-2-phenylacetyl chloride (1.05 eq) in the same solvent dropwise.

-

Stir the reaction at 0 °C for 30 minutes and then at room temperature until the reaction is complete (monitored by TLC).

-

Perform an aqueous work-up as described for the amide synthesis.

-

Dry the organic layer, concentrate, and purify the resulting ester by vacuum distillation or column chromatography.

A Gateway to Heterocycles: Constructing Rings with Precision

The true elegance of 2-oxo-2-phenylacetyl chloride as a building block is revealed in its application to heterocyclic synthesis. The 1,2-dicarbonyl moiety serves as a versatile synthon for constructing a variety of important five- and six-membered heterocyclic rings.

Synthesis of Quinoxalines

Quinoxalines are a class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including antiviral and anticancer properties.[3][4] The most common method for their synthesis is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[5] 2-Oxo-2-phenylacetyl chloride provides an activated precursor to the requisite dicarbonyl species.

Reaction Pathway for Quinoxaline Synthesis:

Sources

- 1. 2-Oxo-2-phenylacetyl chloride | 25726-04-9 | Benchchem [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Fidelity Amidation using 2-Oxo-2-phenylacetyl Chloride

Executive Summary

This technical guide outlines the precision synthesis of

Chemical Profile & Safety Architecture

Target Reagent: 2-Oxo-2-phenylacetyl chloride CAS: 25726-04-9 Synonyms: Benzoylformyl chloride; Phenylglyoxyloyl chloride.[1]

| Property | Specification | Critical Note |

| Molecular Weight | 168.58 g/mol | -- |

| Physical State | Yellow to colorless liquid | Discoloration indicates hydrolysis/decomposition. |

| Boiling Point | ~95°C (15 mmHg) | Do not distill at atmospheric pressure (decarbonylation risk). |

| Reactivity | High | Moisture Sensitive. Rapidly hydrolyzes to phenylglyoxylic acid and HCl. |

| Storage | 2–8°C, Inert Gas | Store under Argon/Nitrogen. |

Safety Warning: This reagent is corrosive and a lachrymator. It reacts violently with water and alcohols. All manipulations must occur in a fume hood using appropriate PPE (nitrile gloves, safety goggles, lab coat).

Mechanistic Insight: The "Activated" Electrophile

The reactivity of 2-Oxo-2-phenylacetyl chloride is significantly higher than that of standard benzoyl chloride. The adjacent ketone carbonyl (

-

Consequence: The acyl carbon is highly electrophilic, making the reaction with amines rapid, even at low temperatures.

-

Risk: The enhanced electrophilicity also makes the reagent hypersensitive to moisture. Competitive hydrolysis is the primary cause of low yields.

Reaction Pathway Visualization

The following diagram illustrates the reaction logic and critical control points.

Figure 1: Mechanistic flow of the amidation reaction highlighting the role of the base scavenger.

Standard Operating Procedure (SOP)

Scale: 1.0 mmol (Adaptable) Solvent System: Dichloromethane (DCM) (Preferred) or Tetrahydrofuran (THF).

Reagents Table

| Component | Equiv. | Amount (1 mmol scale) | Role |

| Amine Substrate | 1.0 | Variable | Nucleophile |

| 2-Oxo-2-phenylacetyl Cl | 1.1 - 1.2 | 185 - 202 mg | Electrophile |

| Triethylamine (TEA) | 1.5 - 2.0 | 209 - 278 µL | HCl Scavenger |

| DCM (Anhydrous) | -- | 5 - 10 mL (0.1 - 0.2 M) | Solvent |

Step-by-Step Protocol

Phase 1: Preparation

-

Glassware Drying: Flame-dry or oven-dry a 25 mL round-bottom flask (RBF) and a magnetic stir bar. Cool under a stream of dry Nitrogen or Argon.

-

Solvent Prep: Ensure DCM is anhydrous. If unsure, dry over activated molecular sieves (3Å or 4Å) for 4 hours prior to use.

Phase 2: Reaction Assembly

-

Amine Solubilization: Add the Amine (1.0 equiv) to the RBF. Dissolve in anhydrous DCM.

-

Base Addition: Add Triethylamine (1.5 equiv) via syringe.

-

Note: If the amine is a salt (e.g., hydrochloride salt), increase TEA to 2.5 equiv to free the amine base.

-

-

Thermal Control: Submerge the flask in an ice-water bath (0°C) . Allow to equilibrate for 5 minutes.

-

Why? The reaction is exothermic. Cooling prevents side reactions and controls the rate of HCl generation.

-

Phase 3: Electrophile Addition

-

Reagent Addition: Add 2-Oxo-2-phenylacetyl chloride (1.1 equiv) dropwise over 5–10 minutes.

-

Technique: Diluting the acid chloride in a small volume of DCM (1–2 mL) before addition allows for better control of the exotherm.

-

-

Reaction: Stir at 0°C for 30 minutes, then remove the ice bath and allow the mixture to warm to Room Temperature (RT).

-

Monitoring: Monitor by TLC (Thin Layer Chromatography).

-

Endpoint: Disappearance of the starting amine.

-

Visualization: UV lamp (254 nm). The product usually spots lower than the starting amine if the amine was non-polar, or higher if the amine was highly polar.

-

Phase 4: Workup & Isolation

-

Quench: Once complete (typically 1–2 hours), dilute the reaction mixture with DCM (20 mL).

-

Wash Cycle (The "Self-Validating" Purification):

-

Wash 1 (Acidic): Wash with 1M HCl (10 mL). Removes unreacted amine and TEA.

-

Wash 2 (Basic): Wash with Saturated NaHCO

(10 mL). Removes hydrolyzed phenylglyoxylic acid. -

Wash 3 (Neutral): Wash with Brine (Saturated NaCl). Removes trapped water.

-

-

Drying: Dry the organic layer over anhydrous Na

SO -

Concentration: Filter and concentrate under reduced pressure (Rotary Evaporator) to yield the crude

-keto amide.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield | Hydrolysis of Acid Chloride | Ensure solvent is dry.[2] Check reagent quality (should be clear/yellow, not cloudy). Increase reagent to 1.5 equiv. |

| Impurity: Dimerization | Double addition to primary amine | Keep temperature at 0°C during addition. Add acid chloride slowly. |

| Starting Material Remains | Acid Chloride Decomposed | The reagent bottle may be old. Distill the reagent (vacuum) or buy fresh. |

| Product is an Oil | Solvent trapping | Dry on high-vacuum pump for >4 hours. Many |

Advanced Workflow Visualization

The following diagram details the decision logic during the workup phase to ensure high purity.

Figure 2: Purification logic. The sequential acid/base wash is critical for removing the specific byproducts of this reaction.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11084294, 2-Oxo-2-phenylacetyl chloride. Retrieved from [Link][1]

-

Zhang, C., & Jiao, N. (2010). Copper-catalyzed aerobic oxidative dehydrogenative coupling of amines with terminal alkynes: efficient synthesis of

-ketoamides.[3] Journal of the American Chemical Society, 132(1), 28-29.[3] (Contextualizing the -

Organic Chemistry Portal.Synthesis of

-Keto Amides. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of Phenylglyoxylic Acid Esters using 2-Oxo-2-phenylacetyl Chloride

Introduction: The Versatility of Phenylglyoxylic Acid Esters

Phenylglyoxylic acid esters are a class of organic compounds characterized by a phenyl group attached to a glyoxylic acid ester moiety. These molecules are not merely synthetic curiosities; they serve as pivotal intermediates in the synthesis of a wide array of pharmaceuticals and fine chemicals.[1] Their utility in drug development is particularly noteworthy, where the ester group can be strategically employed to modulate the pharmacokinetic properties of a drug, such as its solubility and bioavailability.[2][3] The α-keto ester functionality also provides a reactive handle for a variety of chemical transformations, making them valuable building blocks for more complex molecular architectures. This guide provides a comprehensive overview and detailed protocols for the synthesis of phenylglyoxylic acid esters, leveraging the high reactivity of 2-oxo-2-phenylacetyl chloride for efficient esterification.

Mechanistic Insights: The Acylation of Alcohols with 2-Oxo-2-phenylacetyl Chloride

The synthesis of phenylglyoxylic acid esters from 2-oxo-2-phenylacetyl chloride and an alcohol proceeds through a nucleophilic acyl substitution mechanism.[4][5][6] The reaction is typically rapid and highly exothermic.[5] The key to this transformation lies in the electrophilicity of the acyl chloride carbon, which is readily attacked by the nucleophilic oxygen of the alcohol.[7][8]

The reaction can be dissected into two primary stages: addition and elimination.[4][5]

-

Nucleophilic Addition: The alcohol, acting as a nucleophile, attacks the carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate where the carbonyl double bond is broken, and the oxygen atom acquires a negative charge.[4][8]

-

Elimination: The tetrahedral intermediate is unstable and rapidly collapses. The carbonyl double bond is reformed, and the chloride ion, being a good leaving group, is expelled. A proton is subsequently lost from the oxonium ion to regenerate the neutral ester and produce hydrogen chloride as a byproduct.[5]

To drive the reaction to completion and neutralize the corrosive HCl byproduct, a non-nucleophilic base, such as pyridine or triethylamine, is often included in the reaction mixture.

Caption: Nucleophilic acyl substitution mechanism for the synthesis of phenylglyoxylic acid esters.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of phenylglyoxylic acid esters. The procedure is designed to be a self-validating system, with clear instructions for reaction setup, monitoring, work-up, and purification.

Materials and Equipment

-

Reagents:

-

2-Oxo-2-phenylacetyl chloride (CAS 25726-04-9)[9]

-

Anhydrous alcohol (e.g., methanol, ethanol, isopropanol)

-

Anhydrous dichloromethane (DCM) or other suitable inert solvent[7]

-

Anhydrous pyridine or triethylamine

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

-

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)[10]

-

UV lamp for TLC visualization

-

Glassware for extraction and filtration

-

Step-by-Step Synthesis Protocol

Caption: General experimental workflow for the synthesis of phenylglyoxylic acid esters.

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the desired alcohol (1.0 eq.) and anhydrous pyridine or triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM). The volume of DCM should be sufficient to ensure effective stirring.

-

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to bring the temperature down to 0 °C. This is crucial for controlling the initial exothermic reaction.[7]

-

Addition of 2-Oxo-2-phenylacetyl Chloride: To the cooled solution, add 2-oxo-2-phenylacetyl chloride (1.1 eq.) dropwise via a dropping funnel over a period of 15-30 minutes. Maintain the temperature below 5 °C during the addition. A precipitate of pyridinium or triethylammonium hydrochloride may form.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (2-oxo-2-phenylacetyl chloride) is no longer visible.[7]

-

Work-up: Upon completion, quench the reaction by carefully adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude ester can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes) or by vacuum distillation for volatile esters.[11]

Data Presentation: Representative Examples and Reaction Parameters

The following table summarizes typical reaction conditions and expected yields for the synthesis of various phenylglyoxylic acid esters.

| Alcohol (R'-OH) | Base | Reaction Time (h) | Purification Method | Approximate Yield (%) |

| Methanol | Pyridine | 1.5 | Distillation | 90-95 |

| Ethanol | Triethylamine | 2 | Distillation | 88-93 |

| Isopropanol | Triethylamine | 3 | Column Chromatography | 85-90 |

| Benzyl Alcohol | Pyridine | 2.5 | Column Chromatography | 82-88 |

Safety and Handling Precautions

2-Oxo-2-phenylacetyl chloride is a corrosive and moisture-sensitive compound and must be handled with appropriate safety measures.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[12][13] All manipulations should be performed in a well-ventilated fume hood.[7][14]

-

Handling: Avoid inhalation of vapors and contact with skin and eyes.[14] In case of contact, immediately flush the affected area with copious amounts of water.

-

Storage: Store 2-oxo-2-phenylacetyl chloride in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[12][13]

-

Waste Disposal: Neutralize any residual acyl chloride with a solution of sodium bicarbonate before disposal.[7] Dispose of all chemical waste in accordance with local regulations.

Characterization

The identity and purity of the synthesized phenylglyoxylic acid esters should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the ester.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the ester carbonyl and the α-keto carbonyl groups.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.[7]

Conclusion

The synthesis of phenylglyoxylic acid esters via the reaction of 2-oxo-2-phenylacetyl chloride with alcohols is a robust and efficient method. The high reactivity of the acyl chloride allows for rapid and high-yielding conversions under mild conditions. By following the detailed protocols and safety guidelines outlined in this document, researchers can confidently and safely prepare these valuable synthetic intermediates for a wide range of applications in drug discovery and materials science.

References

- Google Patents. US4596885A - Process for the preparation of phenylglyoxylic acid esters.

-

PrepChem.com. Synthesis of phenylglyoxylic acid methyl ester. Available from: [Link]

-

Chemguide. Explaining the reaction between acyl chlorides and alcohols - addition / elimination. Available from: [Link]

-

Jetir.Org. Green and Simple method for the synthesis of Phenolic esters and their catalytic de-protection. Available from: [Link]

-

Chemguide. reaction between acyl chlorides and alcohols - addition / elimination. Available from: [Link]

- Google Patents. Phenylglyoxylic acid derivatives and their preparation and use.

-

ResearchGate. Synthesis and Properties of Phenylglyoxylic Acid Ester/2959 Photoinitiator. Available from: [Link]

-

Organic Chemistry Portal. Acid to Ester - Common Conditions. Available from: [Link]

-

Save My Exams. Acyl chlorides and alcohols - A Level Chemistry. Available from: [Link]

-

PubChem. 2-Oxo-2-phenylacetyl chloride | C8H5ClO2 | CID 11084294. Available from: [Link]

-

NJ.gov. Common Name: PHENYLACETYL CHLORIDE HAZARD SUMMARY. Available from: [Link]

-

YouTube. Acid Chloride + Alcohol = Ester (Mechanism). Available from: [Link]

-

Loba Chemie. PHENYLACETYL CHLORIDE - Safety Data Sheet. Available from: [Link]

-

International Journal of Medical Science and Clinical Invention. Esterification of Many Drugs Causes Its Prolonged Action Due to Increase Lipid Solubility and Store in Fatty Tissues. Available from: [Link]

-

Polymer Chemistry (RSC Publishing). Synthesis of a phenylboronic ester-linked PEG-lipid conjugate for ROS-responsive drug delivery. Available from: [Link]

-

PMC. Anti-Inflammatory and Anticoagulant Activities of Synthesized NSAID Prodrug Esters. Available from: [Link]

-

LookChem. 2-Oxo-2-phenylacetyl chloride. Available from: [Link]

Sources

- 1. US20130296599A1 - Phenylglyoxylic acid derivatives and their preparation and use - Google Patents [patents.google.com]

- 2. pioneerpublisher.com [pioneerpublisher.com]

- 3. Anti-Inflammatory and Anticoagulant Activities of Synthesized NSAID Prodrug Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. savemyexams.com [savemyexams.com]

- 7. 2-Oxo-2-phenylacetyl chloride | 25726-04-9 | Benchchem [benchchem.com]

- 8. m.youtube.com [m.youtube.com]

- 9. 2-Oxo-2-phenylacetyl chloride | C8H5ClO2 | CID 11084294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. jetir.org [jetir.org]

- 11. US4596885A - Process for the preparation of phenylglyoxylic acid esters - Google Patents [patents.google.com]

- 12. nj.gov [nj.gov]

- 13. fishersci.com [fishersci.com]

- 14. lobachemie.com [lobachemie.com]

Application Notes and Protocols: A Guide to Catalyst Selection for 2-Oxo-2-phenylacetyl Chloride Mediated Reactions

Prepared by: Senior Application Scientist, Gemini Division

Abstract

2-Oxo-2-phenylacetyl chloride, also known as phenylglyoxyloyl chloride, is a highly versatile bifunctional reagent extensively used in pharmaceutical and fine chemical synthesis. Its reactivity is characterized by two distinct electrophilic centers: a highly reactive acyl chloride and an adjacent ketone.[1] This dual nature enables a wide array of chemical transformations, including acylation, esterification, and the synthesis of complex heterocyclic scaffolds.[1][2] However, harnessing the full synthetic potential of this reagent and directing the reaction pathway towards a desired product hinges critically on the judicious selection of a catalyst. This guide provides an in-depth analysis of catalyst selection, covering the mechanistic principles, selection criteria, and detailed experimental protocols for key catalyst classes, including Lewis acids and phase-transfer catalysts. It is intended for researchers, chemists, and drug development professionals seeking to optimize existing protocols or develop novel synthetic routes utilizing 2-oxo-2-phenylacetyl chloride.

Introduction: The Chemical Personality of 2-Oxo-2-phenylacetyl Chloride

2-Oxo-2-phenylacetyl chloride is a powerful synthetic building block due to its predictable yet tunable reactivity. Understanding its fundamental properties is the first step in designing a successful catalyzed reaction.

Table 1: Physicochemical Properties of 2-Oxo-2-phenylacetyl Chloride

| Property | Value | Reference |

| Molecular Formula | C₈H₅ClO₂ | [3] |

| Molecular Weight | 168.57 g/mol | [3][4] |

| CAS Number | 25726-04-9 | [3] |

| Boiling Point | 264.7 ± 23.0 °C at 760 mmHg | [5] |

| Density | 1.3 ± 0.1 g/cm³ | [5] |

| Reactivity Profile | Highly moisture-sensitive. Reacts readily with nucleophiles such as alcohols, amines, and thiols. The ketone carbonyl can also participate in reactions. | [1] |

The core of its utility lies in the two electrophilic sites. The acyl chloride is a hard electrophile, readily attacked by hard nucleophiles (e.g., primary amines, alcohols) in classic acylation reactions. The adjacent ketone offers a second site for nucleophilic attack or for coordination with a catalyst, a feature that can be exploited to influence regioselectivity and reactivity. The selection of an appropriate catalyst allows a chemist to precisely control which of these sites is engaged and to what extent.

Lewis Acid Catalysis: Activating Aromatic Systems

Lewis acids are indispensable catalysts for reactions where 2-oxo-2-phenylacetyl chloride acts as an electrophile towards less reactive nucleophiles, most notably in Friedel-Crafts acylation of aromatic compounds.

Mechanism of Action: The Formation of the Acylium Ion

The primary role of a Lewis acid (e.g., AlCl₃, FeCl₃, TiCl₄) in this context is to coordinate with the carbonyl oxygen of the acyl chloride.[6] This coordination polarizes the carbon-chlorine bond, making the chloride a better leaving group and ultimately facilitating the formation of a highly electrophilic acylium ion. This potent electrophile can then attack an electron-rich aromatic ring, overcoming the aromatic stabilization energy to form a new carbon-carbon bond.

Caption: Mechanism of Lewis acid-catalyzed Friedel-Crafts acylation.

Catalyst Selection Criteria

Choosing the right Lewis acid is critical for yield and selectivity.

-

Reactivity vs. Substrate: Strong Lewis acids like AlCl₃ are required for less reactive aromatics. For highly activated rings (e.g., phenols, anilines), milder catalysts like FeCl₃ or ZnCl₂ are preferred to prevent side reactions and polymerization.

-

Stoichiometry: In Friedel-Crafts acylations, the product ketone is itself a Lewis base and can form a stable complex with the catalyst.[7] This deactivates the catalyst, meaning that stoichiometric or even super-stoichiometric amounts of the Lewis acid are often required for high conversion.[7]

-

Anhydrous Conditions: Lewis acids are extremely hygroscopic. The presence of moisture will hydrolyze the catalyst and the acyl chloride, halting the reaction.[7] All glassware must be rigorously dried, and anhydrous solvents are mandatory.

-

Impact of Hydration: The hydration state of the catalyst can dramatically alter the reaction outcome. For instance, in the chloroacetylation of phenols, anhydrous FeCl₃ favors O-acylation (ester formation), while the hydrated form, FeCl₃·6H₂O, promotes C-acylation (Friedel-Crafts).[8] This principle can be extrapolated to reactions with 2-oxo-2-phenylacetyl chloride, offering a method to control regioselectivity.

Table 2: Comparison of Common Lewis Acids for Acylation

| Lewis Acid | Relative Strength | Typical Substrates | Key Considerations |

| AlCl₃ | Very Strong | Benzene, Toluene, Halobenzenes | Requires stoichiometric amounts; highly hygroscopic; can cause rearrangement of alkyl chains.[7] |

| FeCl₃ | Strong | Anisole, Phenols, N-Acylanilides | Less reactive than AlCl₃; hydration state affects selectivity; often more economical.[8] |

| TiCl₄ | Strong | Activated Aromatics, Ene Reactions | High affinity for oxygenated substrates; can be used in catalytic amounts in some cases. |

| BF₃·OEt₂ | Moderate | Highly Activated Aromatics | Easier to handle (liquid) than solid Lewis acids; often used for chelation control. |

| ZnCl₂ | Mild | Pyrroles, Furans, Phenols | Used when strong acids would decompose the substrate. |

Application Protocol 1: Lewis Acid-Catalyzed Acylation of Anisole

This protocol details the synthesis of 1-(4-methoxyphenyl)-2-phenyl-1,2-ethanedione using aluminum chloride as the catalyst.

Materials:

-

Anisole (1.0 equiv)

-

2-Oxo-2-phenylacetyl chloride (1.1 equiv)

-

Anhydrous Aluminum Chloride (AlCl₃) (1.2 equiv)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl), cooled to 0 °C

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, nitrogen/argon inlet

Safety:

-

2-Oxo-2-phenylacetyl chloride is corrosive and lachrymatory.

-

Aluminum chloride reacts violently with water and is highly corrosive.

-

DCM is a suspected carcinogen.

-

All operations must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Procedure:

-

Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Allow the apparatus to cool to room temperature under a stream of dry nitrogen.

-

Catalyst Suspension: To the flask, add anhydrous DCM followed by the portion-wise addition of anhydrous AlCl₃ at room temperature. Stir to create a suspension.

-

Cooling: Cool the suspension to 0 °C using an ice-water bath.

-

Substrate Addition: In a separate flame-dried dropping funnel, prepare a solution of anisole and 2-oxo-2-phenylacetyl chloride in anhydrous DCM.

-

Reaction: Add the solution from the dropping funnel to the cooled AlCl₃ suspension dropwise over 30-60 minutes. Maintain the internal temperature below 5 °C. A color change and evolution of HCl gas (which should be scrubbed) will be observed.

-

Stirring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and very slowly and carefully quench the reaction by pouring the mixture over a stirred slurry of crushed ice and concentrated HCl. Caution: This is a highly exothermic process.

-

Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization (e.g., from ethanol) or column chromatography on silica gel.

Phase-Transfer Catalysis (PTC): Bridging the Immiscible

Phase-transfer catalysis is a powerful technique for reacting water-soluble nucleophiles (like phenoxides or carboxylates) with organic-soluble electrophiles like 2-oxo-2-phenylacetyl chloride.[9] The reaction occurs in a two-phase system, eliminating the need for expensive, anhydrous polar aprotic solvents.

Mechanism of Action: The Catalytic Cycle

A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt (Q⁺X⁻), facilitates the reaction by transporting the nucleophile from the aqueous phase into the organic phase.[9][10]

-

Anion Exchange: In the aqueous phase, the catalyst cation (Q⁺) exchanges its counter-ion (X⁻) for the nucleophilic anion (Nu⁻).

-

Phase Transfer: The newly formed lipophilic ion pair [Q⁺Nu⁻] migrates across the phase boundary into the organic layer.

-

Reaction: In the organic phase, the "naked" nucleophile is highly reactive and attacks the 2-oxo-2-phenylacetyl chloride, forming the product and displacing a chloride ion.

-

Catalyst Regeneration: The catalyst cation pairs with the newly formed chloride ion [Q⁺Cl⁻] and migrates back to the aqueous phase, completing the cycle.

Caption: Decision workflow for catalyst selection.

References

-

Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O . MDPI. [Link]

-

Introducing Oxo-Phenylacetyl (OPAc) as a Protecting Group for Carbohydrates . PubMed. [Link]

-

2-Oxo-2-phenylacetyl chloride . LookChem. [Link]

-

2-Oxo-2-phenylacetyl chloride | C8H5ClO2 | CID 11084294 . PubChem. [Link]

-

Photochemical Organocatalytic Borylation of Alkyl Chlorides, Bromides, and Sulfonates . ACS Catalysis. [Link]

-

Catalysis for Heterocycles Chemistry . The Soulé Research Group. [Link]

-

Lewis acid catalysis . Wikipedia. [Link]

-

Reaction of 2,3‐dihydro‐1,5‐benzothiazepines and phenylacetyl chloride in the presence of triethylamine . Chinese Journal of Chemistry. [Link]

-

Phase-Transfer Catalysis in Organic Syntheses . CRDEEP Journals. [Link]

-

Synthesis and spectral characterization of some new thiazolopyrimidine derivatives . Current Chemistry Letters. [Link]

-

Reaction of Phenyl Radicals with Acetylene: Quantum Chemical Investigation of the Mechanism and Master Equation Analysis of the Kinetics . ResearchGate. [Link]

-

Investigation of Lewis Acid-Carbonyl Solution Interactions via Infrared-Monitored Titration . [Link]

-

Phase-Transfer Catalysis (PTC) . Macmillan Group. [Link]

-

Investigations on the Lewis-Acids-Catalysed Electrophilic Aromatic Substitution Reactions of Thionyl Chloride and Selenyl Chloride, the Substituent Effects, and the Reaction Mechanisms . Semantic Scholar. [Link]

-

PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE? . [Link]

-

O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS . Revue Roumaine de Chimie. [Link]

-

Phase-transfer catalyst – Knowledge and References . Taylor & Francis. [Link]

Sources

- 1. 2-Oxo-2-phenylacetyl chloride | 25726-04-9 | Benchchem [benchchem.com]

- 2. Catalysis for Heterocycles Chemistry – The Soulé Research Group [souleresearchgroup.org]

- 3. 2-Oxo-2-phenylacetyl chloride | C8H5ClO2 | CID 11084294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. biosynth.com [biosynth.com]

- 5. 2-Oxo-2-phenylacetyl chloride|lookchem [lookchem.com]

- 6. Lewis acid catalysis - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. ptfarm.pl [ptfarm.pl]

- 10. macmillan.princeton.edu [macmillan.princeton.edu]

Application Note: High-Fidelity Synthesis of α-Keto Esters from 2-Oxo-2-phenylacetyl Chloride

Executive Summary

This application note details the optimized protocol for synthesizing

Scientific Background & Utility

The Phenylglyoxylate Scaffold

-Keto esters derived from 2-Oxo-2-phenylacetyl chloride are versatile intermediates. The 1,2-dicarbonyl system serves as a potent electrophile for heterocycle formation (e.g., quinoxalines via condensation with diamines) and as a precursor for chiralMechanistic Insight: Pyridine-Catalyzed Nucleophilic Acyl Substitution

The reaction proceeds via an addition-elimination mechanism. While primary alcohols can react directly, the addition of a tertiary amine base (Pyridine or Triethylamine) is critical.[1] The base serves two roles:

-

HCl Scavenger: Neutralizes the hydrochloric acid byproduct, driving the equilibrium forward and preventing acid-catalyzed side reactions.

-

Nucleophilic Catalyst (Pyridine specific): Pyridine attacks the acid chloride to form a highly reactive N-acylpyridinium intermediate. This intermediate is more susceptible to nucleophilic attack by the alcohol than the parent acid chloride, accelerating the rate under mild conditions.

Figure 1: Catalytic cycle showing the activation of the acid chloride by pyridine, followed by alcoholysis.

Critical Process Parameters (CPP)

The high reactivity of the

| Parameter | Recommended Condition | Scientific Rationale |

| Solvent | Dichloromethane (DCM) or THF (Anhydrous) | Non-nucleophilic, polar aprotic solvents dissolve reactants well. Anhydrous conditions prevent hydrolysis to phenylglyoxylic acid. |

| Temperature | Initial cooling mitigates the exotherm of the reaction and prevents potential decarbonylation or dimerization. | |

| Stoichiometry | 1.0 eq Chloride : 1.1 eq Alcohol : 1.2 eq Base | Slight excess of alcohol ensures complete consumption of the moisture-sensitive chloride. Excess base ensures full HCl neutralization. |

| Base Selection | Pyridine or Et | Pyridine acts as both solvent/base and catalyst. For sterically hindered alcohols, add 5-10 mol% DMAP (Steglich conditions). |

| Atmosphere | Nitrogen or Argon | Essential. The starting material fumes in moist air, degrading rapidly. |

Standard Operating Procedure (Protocol)

Target Synthesis: Methyl 2-oxo-2-phenylacetate (Methyl benzoylformate) Scale: 10 mmol

Materials & Equipment

-

Reagents:

-

2-Oxo-2-phenylacetyl chloride (Benzoylformyl chloride) [CAS: 25726-04-9]: 1.68 g (10 mmol).

-

Methanol (Anhydrous): 0.45 mL (11 mmol).

-

Triethylamine (TEA): 1.67 mL (12 mmol) OR Pyridine (1.0 mL).

-

Dichloromethane (DCM): 20 mL.

-

-

Equipment:

-

50 mL Round-bottom flask (flame-dried).

-

Addition funnel or syringe pump.

-

Ice-water bath.

-

Magnetic stir bar.

-

Nitrogen/Argon balloon.

-

Step-by-Step Methodology

-

System Preparation:

-

Flame-dry the glassware and cool under a stream of inert gas (

). -

Charge the flask with Methanol (1.1 eq) and Base (TEA or Pyridine, 1.2 eq) in DCM (10 mL).

-

Cool the solution to

using an ice bath. Stir for 10 minutes.

-

-

Controlled Addition (The Critical Step):

-

Dissolve 2-Oxo-2-phenylacetyl chloride (1.0 eq) in the remaining DCM (10 mL) in a separate vial.

-

Why: Diluting the chloride prevents localized hot-spots during addition.

-

Add the acid chloride solution dropwise to the alcohol/base mixture over 15–20 minutes.

-

Observation: White precipitate (ammonium salt) will form immediately. If the solution turns dark brown/black rapidly, the temperature is too high.

-

-

Reaction Phase:

-

Once addition is complete, allow the reaction to stir at

for another 15 minutes. -

Remove the ice bath and allow to warm to Room Temperature (RT).

-

Stir for 1–3 hours.

-